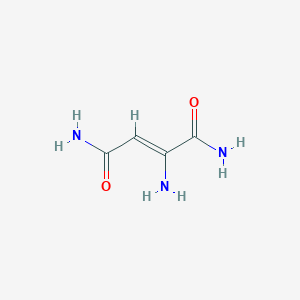
1-chloro-2-methanidylbenzene;chlorozinc(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
1-chloro-2-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 2-chlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-methanidylbenzene;chlorozinc(1+) involves the same basic reaction but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .
化学反応の分析
Types of Reactions
1-chloro-2-methanidylbenzene;chlorozinc(1+) primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions
Common reagents used in reactions with 1-chloro-2-methanidylbenzene;chlorozinc(1+) include aldehydes, ketones, and other carbonyl compounds. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc reagent .
Major Products
The major products formed from reactions involving 1-chloro-2-methanidylbenzene;chlorozinc(1+) are often secondary or tertiary alcohols, depending on the nature of the electrophile used .
科学的研究の応用
1-chloro-2-methanidylbenzene;chlorozinc(1+) has a wide range of applications in scientific research:
作用機序
The mechanism by which 1-chloro-2-methanidylbenzene;chlorozinc(1+) exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in subsequent reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved are primarily related to organic synthesis and the formation of complex molecular structures .
類似化合物との比較
Similar Compounds
1-chloro-2-ethynylbenzene: This compound is used in click chemistry and contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition.
2-chlorobenzyl chloride: A precursor to 1-chloro-2-methanidylbenzene;chlorozinc(1+), used in similar synthetic applications.
Uniqueness
1-chloro-2-methanidylbenzene;chlorozinc(1+) is unique due to its ability to form stable zinc-carbon bonds, which are highly reactive and useful in a variety of organic synthesis reactions. This makes it a valuable reagent in the formation of complex organic molecules .
特性
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)


![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)


![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)




